(R)-Prasugrel Thiolactone is a chemical compound classified as a thiolactone, which is a cyclic thioester and a sulfur analog of lactones. This compound is significant in the field of medicinal chemistry, particularly due to its role in the pharmacological activity of prasugrel, a prodrug used for preventing blood clots in patients with acute coronary syndrome. The compound's unique structure allows for versatile applications in drug development and bioconjugation processes.
(R)-Prasugrel Thiolactone is derived from prasugrel, which is marketed under the trade names Effient and Efient. Prasugrel itself is a member of the thienopyridine class of antiplatelet agents, which function by irreversibly inhibiting the P2Y12 ADP receptor on platelets. This inhibition prevents platelet activation and aggregation, making it crucial for reducing thrombotic cardiovascular events in patients undergoing percutaneous coronary intervention.
The synthesis of (R)-Prasugrel Thiolactone typically involves enzymatic hydrolysis of prasugrel, primarily catalyzed by human carboxylesterase enzymes. This process converts prasugrel into its thiolactone form, which can then undergo further metabolic transformations.
While detailed industrial production methods specifically for (R)-Prasugrel Thiolactone are not extensively documented, principles from thiolactone chemistry suggest that one-pot multistep reactions and controlled radical polymerization could be adapted for larger-scale synthesis.
The molecular formula of (R)-Prasugrel Thiolactone is , with a molecular weight of approximately 373.441 g/mol. The compound features a chiral center, contributing to its pharmacological specificity. The structure includes a thienopyridine ring system that is crucial for its biological activity.
(R)-Prasugrel Thiolactone participates in several key chemical reactions:
The mechanism by which (R)-Prasugrel Thiolactone exerts its effects involves its conversion into an active metabolite through hydrolysis and subsequent enzymatic reactions:
This mechanism leads to significant inhibition of platelet aggregation, providing therapeutic benefits in managing acute coronary syndromes.
Relevant data regarding its stability and reactivity are crucial for both laboratory handling and formulation in pharmaceutical applications.
(R)-Prasugrel Thiolactone has several scientific uses:
(R)-Prasugrel thiolactone (systematic name: 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-yl acetate) serves as the key metabolic intermediate in the bioactivation pathway of prasugrel, a thienopyridine-class antiplatelet prodrug. Its core structure comprises a tetrahydrothienopyridine scaffold linked to a cyclopropyl ketone moiety via a methylene bridge, with a thiolactone ring (γ-thiolactone) formed between C2 of the thiophene ring and a sulfhydryl group [1] [3]. The molecule contains one chiral center at the benzylic carbon adjacent to the cyclopropyl ketone, conferring (R) or (S) stereochemistry. The (R)-isomer is the dominant and pharmacologically relevant configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies [1] [9].
Stereochemical analysis reveals that the (R)-configuration enables optimal spatial orientation for efficient cytochrome P450 (CYP)-mediated oxidation to the active metabolite. Nuclear Overhauser effect (NOE) NMR data demonstrates proximity between the fluorophenyl proton (ortho-position) and the methine proton of the chiral center in the (R)-isomer, influencing ring conformation and reactivity [5] [9]. The thiolactone ring adopts a boat conformation in crystalline states, stabilized by intramolecular C-H···O interactions between the thienopyridine hydrogen and the thiolactone carbonyl oxygen [9]. This conformational rigidity impacts hydrolysis kinetics and metabolic processing.
Table 1: Key Structural and Stereochemical Descriptors of (R)-Prasugrel Thiolactone
Parameter | Value/Descriptor | Analytical Method |
---|---|---|
Empirical Formula | C₂₀H₂₀FNO₃S | High-res. MS |
Molecular Weight | 373.44 g/mol | - |
Chiral Centers | 1 (Benzylic carbon) | X-ray crystallography |
Absolute Configuration | (R) | Chiral HPLC/NMR |
Thiolactone Conformation | Boat (crystalline state) | X-ray diffraction |
Key Torsion Angle | C5-C6-C7-S = -15.7° | Computational modeling |
The synthesis of (R)-prasugrel thiolactone employs both chemical and biocatalytic routes, with the choice of pathway significantly influencing yield, enantiopurity, and scalability.
Chemical Synthesis
The primary industrial route involves a 5-step sequence starting from 2-fluorophenylacetic acid derivatives:
Critical challenges include controlling racemization during bromination and achieving high enantioselectivity. Recent patents describe asymmetric hydrogenation of an enol acetate precursor using chiral ruthenium catalysts (e.g., Ru-BINAP), achieving >98% enantiomeric excess (ee) and eliminating resolution steps [9].
Biocatalytic Synthesis
Unspecific peroxygenases (UPOs), particularly Marasmius rotula UPO (MroUPO), enable direct oxidation of prasugrel to the thiolactone in a single enzymatic step. Optimized conditions (pH 7.0, 20% acetone, 2 mM H₂O₂/h, 5 mM ascorbate) achieve 44% yield via a CYP-independent pathway [5]. The mechanism involves:
Table 2: Comparative Yields of Synthetic Pathways
Method | Key Steps | Yield (%) | Enantioselectivity |
---|---|---|---|
Chemical (Racemic) | Bromination/Alkylation/Cyclization | 55–65 | Racemic |
Chemical (Asymmetric) | Chiral Hydrogenation | 82 | >98% ee (R) |
Biocatalytic (MroUPO) | Ester Hydrolysis/Peroxygenation | 44 | Stereoretentive |
(R)-Prasugrel thiolactone exhibits pH-dependent stability and site-specific reactivity, dictating its metabolic fate in vivo.
Hydrolytic Stability
The thiolactone ring undergoes pH-sensitive hydrolysis:
Solubility follows reverse pH-dependency:
Table 3: Stability and Solubility Parameters
Condition | Half-life (h) | Solubility (mg/mL) | Primary Degradant |
---|---|---|---|
Gastric (pH 1.2) | 4.2 | 8.43 | Open-chain thiol acid |
Plasma (pH 7.4) | 18.0 | 0.42 | (R)-Prasugrel active metabolite |
Intestinal (pH 6.8) | 12.5 | 0.026 | Dimerized disulfides |
Metabolic Reactivity
The thiolactone's electrophilic carbonyl carbon is attacked by nucleophiles in enzymatic transformations:
Structural determinants of reactivity:
Figure: Hydrolytic and Metabolic Pathways of (R)-Prasugrel Thiolactone
[CYP3A4/2B6] +---------------> Sulfenic Acid ------------> Active Thiol Metabolite (R-138727) | | Thiolactone ----[H₂O, pH<3]----> Open-chain Thiol Acid | | +-----[PON1]--------> Inactive endo-cyclic Isomer | +-----[GSH]---------> Glutathione Disulfide Adduct
This comprehensive characterization underscores the critical role of (R)-prasugrel thiolactone as a pharmacologically indispensable intermediate, with its stereochemistry and reactivity governing prasugrel's efficient bioactivation.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7